molecular formula C9H4Cl3N B11877329 1,6,7-Trichloroisoquinoline

1,6,7-Trichloroisoquinoline

Cat. No.: B11877329
M. Wt: 232.5 g/mol
InChI Key: KRZUSZVZKHXFQL-UHFFFAOYSA-N
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Description

1,6,7-Trichloroisoquinoline is a heterocyclic aromatic organic compound belonging to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring. This compound is notable for its three chlorine atoms attached at the 1, 6, and 7 positions on the isoquinoline ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6,7-Trichloroisoquinoline can be synthesized through various methods. One common approach involves the chlorination of isoquinoline derivatives. For instance, starting with isoquinoline, selective chlorination can be achieved using reagents like phosphorus pentachloride or sulfuryl chloride under controlled conditions to introduce chlorine atoms at the desired positions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions: 1,6,7-Trichloroisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form isoquinoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of partially or fully dechlorinated isoquinoline derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, tetrahydrofuran), and catalysts (palladium, copper).

    Oxidation: Hydrogen peroxide, peracids, solvents (acetic acid, dichloromethane).

    Reduction: Lithium aluminum hydride, sodium borohydride, solvents (ether, tetrahydrofuran).

Major Products:

  • Substituted isoquinolines
  • Isoquinoline N-oxides
  • Dechlorinated isoquinoline derivatives

Scientific Research Applications

1,6,7-Trichloroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,6,7-Trichloroisoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

  • 1,3,6-Trichloroisoquinoline
  • 1,5,7-Trichloroisoquinoline
  • 1,3-Dichloroisoquinoline
  • 1-Chloroisoquinoline

Comparison: 1,6,7-Trichloroisoquinoline is unique due to the specific positions of its chlorine atoms, which confer distinct reactivity and properties compared to other chlorinated isoquinolines

Properties

Molecular Formula

C9H4Cl3N

Molecular Weight

232.5 g/mol

IUPAC Name

1,6,7-trichloroisoquinoline

InChI

InChI=1S/C9H4Cl3N/c10-7-3-5-1-2-13-9(12)6(5)4-8(7)11/h1-4H

InChI Key

KRZUSZVZKHXFQL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=CC(=C(C=C21)Cl)Cl)Cl

Origin of Product

United States

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